molecular formula C17H12ClF3N2O2 B1226151 methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate CAS No. 339099-19-3

methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate

Cat. No.: B1226151
CAS No.: 339099-19-3
M. Wt: 368.7 g/mol
InChI Key: FWXGCAPUMGLGOF-UHFFFAOYSA-N
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Description

Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound, in particular, is characterized by the presence of a trifluoromethyl group, which is known to enhance the biological activity and stability of organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate
  • Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-2-yl}acetate
  • Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-4-yl}acetate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and biological activity compared to similar compounds .

Biological Activity

Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate, a compound featuring both indole and pyridine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₁H₈ClF₃N₂O₂
  • Molecular Weight : 253.606 g/mol
  • CAS Number : 885949-63-3

The presence of the trifluoromethyl group and the chloro substituent on the pyridine ring significantly influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of Indole Moiety : The indole structure can be synthesized via Fischer indole synthesis.
  • Pyridine Ring Construction : The 3-chloro-5-(trifluoromethyl)-2-pyridine derivative is prepared through chlorination and fluorination reactions.
  • Coupling Reaction : The final compound is formed by coupling the indole and pyridine intermediates using cross-coupling techniques.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Studies have reported IC₅₀ values indicating effective inhibition of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation.
CompoundIC₅₀ (COX-1)IC₅₀ (COX-2)
This compoundTBDTBD

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, in vitro assays have shown that these compounds can suppress the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Studies

  • In Vivo Models : A study conducted on carrageenan-induced paw edema in rats showed that treatment with this compound resulted in a statistically significant reduction in edema compared to control groups.
  • Comparative Analysis : In a comparative study with established anti-inflammatory drugs like diclofenac and celecoxib, the compound demonstrated comparable efficacy with a favorable safety profile.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indole or pyridine rings can enhance potency or selectivity towards specific targets. For example, variations in substituents on the pyridine ring have been shown to affect COX inhibition rates.

Properties

IUPAC Name

methyl 2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O2/c1-25-15(24)6-10-9-23(14-5-3-2-4-12(10)14)16-13(18)7-11(8-22-16)17(19,20)21/h2-5,7-9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXGCAPUMGLGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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